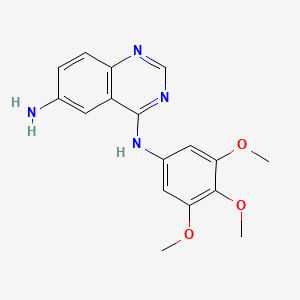
4,6-Quinazolinediamine, N-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties . The compound features a quinazoline core substituted with a 3,4,5-trimethoxyphenyl group, which enhances its biological activity.
Méthodes De Préparation
The synthesis of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide.
Substitution with Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE can be compared with other quinazoline derivatives:
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: This compound also exhibits anticancer activity but has different substituents that may affect its biological activity.
N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: This derivative has vasodilatory effects and is used in cardiovascular research.
The uniqueness of N4-(3,4,5-TRIMETHOXYPHENYL)QUINAZOLINE-4,6-DIAMINE lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for scientific research.
Propriétés
Numéro CAS |
899830-01-4 |
|---|---|
Formule moléculaire |
C17H18N4O3 |
Poids moléculaire |
326.35 g/mol |
Nom IUPAC |
4-N-(3,4,5-trimethoxyphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C17H18N4O3/c1-22-14-7-11(8-15(23-2)16(14)24-3)21-17-12-6-10(18)4-5-13(12)19-9-20-17/h4-9H,18H2,1-3H3,(H,19,20,21) |
Clé InChI |
NXOLMAVXDWVUEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
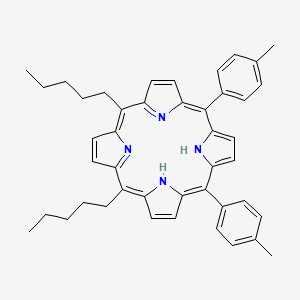
![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)
![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)
![1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B14196701.png)
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)
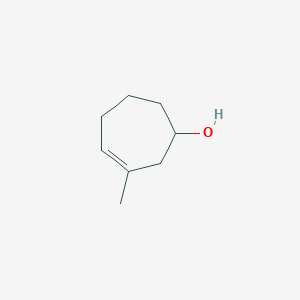
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)

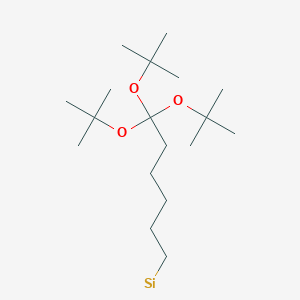
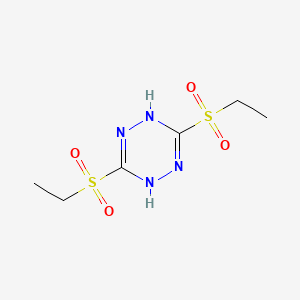
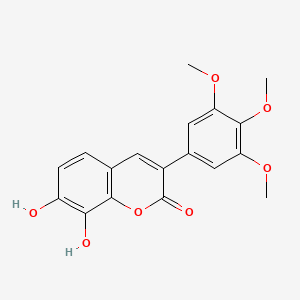
![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
